molecular formula C17H12BrCl2NO2 B287983 4-Bromo-2-[3-(2,4-dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

4-Bromo-2-[3-(2,4-dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Cat. No. B287983
M. Wt: 413.1 g/mol
InChI Key: KDIIQZAHDUSVDR-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-[3-(2,4-dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one, commonly known as BRD73954, is a chemical compound that has gained attention in the scientific community for its potential use in drug discovery and development.

Mechanism of Action

BRD73954 acts as a selective inhibitor of HDACs, specifically targeting HDAC6 and HDAC8. By inhibiting these enzymes, BRD73954 increases the acetylation of histone proteins, which leads to changes in gene expression. This can result in the induction of apoptosis (programmed cell death) in cancer cells and the suppression of inflammation and viral replication.
Biochemical and Physiological Effects:
BRD73954 has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to reduced tumor growth. In addition, BRD73954 has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. It also has antiviral activity, inhibiting the replication of viruses such as HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

BRD73954 has several advantages for use in lab experiments. It is a highly potent and specific inhibitor of HDACs, making it a valuable tool for studying the role of these enzymes in disease. It is also stable and can be easily synthesized in large quantities. However, there are some limitations to its use. It has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several areas of future research that could be pursued with BRD73954. One potential direction is to further investigate its activity against different types of cancer and to explore its potential as a therapeutic agent. In addition, there is interest in developing more potent and selective HDAC inhibitors based on the structure of BRD73954. Finally, there is a need for more research to fully understand the mechanism of action of BRD73954 and its effects on gene expression and cellular signaling pathways.
In conclusion, BRD73954 is a promising compound with potential applications in drug discovery and development. Its selective inhibition of HDACs and its range of biochemical and physiological effects make it a valuable tool for studying disease mechanisms and developing new therapies. While there are some limitations to its use, further research into its activity and mechanism of action could lead to new insights into disease biology and the development of novel treatments.

Synthesis Methods

BRD73954 can be synthesized using a multi-step process involving the reaction of 2,4-dichlorophenylacetic acid with 1,3-cyclohexanedione, followed by bromination and amination reactions. The final product is obtained through a cyclization reaction. The synthesis method has been optimized to ensure high yield and purity of the compound.

Scientific Research Applications

BRD73954 has been identified as a potential lead compound for drug discovery and development. It has been shown to have activity against a variety of disease targets, including cancer, inflammation, and viral infections. In particular, BRD73954 has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression and are often dysregulated in cancer cells. By inhibiting HDAC activity, BRD73954 has the potential to induce cell death in cancer cells and halt tumor growth.

properties

Product Name

4-Bromo-2-[3-(2,4-dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Molecular Formula

C17H12BrCl2NO2

Molecular Weight

413.1 g/mol

IUPAC Name

4-bromo-2-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C17H12BrCl2NO2/c1-21-15-6-4-11(18)8-13(17(15)23)16(22)7-3-10-2-5-12(19)9-14(10)20/h2-9H,1H3,(H,21,23)/b7-3+

InChI Key

KDIIQZAHDUSVDR-XVNBXDOJSA-N

Isomeric SMILES

CNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)Br

SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)Br

Canonical SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.